1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate
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Overview
Description
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate is a chemical compound that features a bromopyridine moiety attached to a trifluoroethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromopyridine with trifluoroacetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate exerts its effects involves interactions with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, while the trifluoroethanone group can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An isomer with similar reactivity but different substitution pattern.
2-Bromo-5-hydroxymethylpyridine: Another bromopyridine derivative with different functional groups.
Uniqueness
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate is unique due to the presence of both the bromopyridine and trifluoroethanone groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO.H2O/c8-5-2-1-4(3-12-5)6(13)7(9,10)11;/h1-3H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQFSBONCAURNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)Br.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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